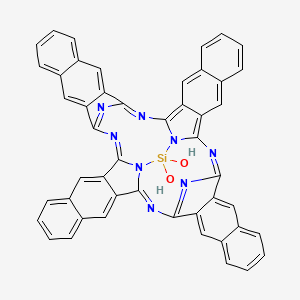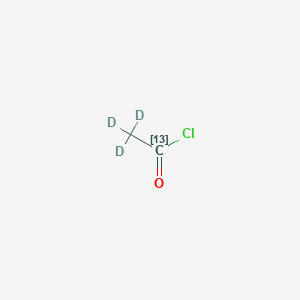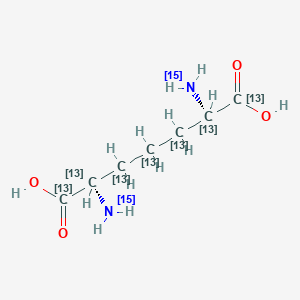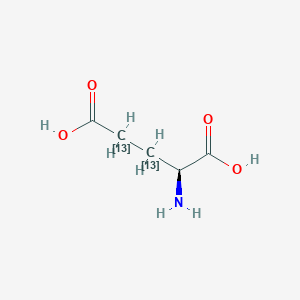
Silicon 2 3-naphthalocyanine dihydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silicon 2,3-naphthalocyanine dihydroxide is a complex organic compound with the molecular formula
C48H26N8O2Si
and a molecular weight of 774.86 g/mol . This compound belongs to the naphthalocyanine family, known for their extensive conjugated systems and unique optical properties. Silicon 2,3-naphthalocyanine dihydroxide is particularly noted for its applications in photodynamic therapy and as a photosensitizer in various scientific fields.準備方法
Synthetic Routes and Reaction Conditions: The synthesis of silicon 2,3-naphthalocyanine dihydroxide typically involves the cyclotetramerization of 2,3-dicyanonaphthalene in the presence of silicon tetrachloride. The reaction is carried out under high-temperature conditions, often exceeding 200°C, in a solvent such as quinoline or 1-chloronaphthalene. The resulting silicon naphthalocyanine is then hydrolyzed to form the dihydroxide derivative .
Industrial Production Methods: Industrial production of silicon 2,3-naphthalocyanine dihydroxide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
化学反応の分析
Types of Reactions: Silicon 2,3-naphthalocyanine dihydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon 2,3-naphthalocyanine dioxides.
Reduction: Reduction reactions can convert it to silicon 2,3-naphthalocyanine dihydrides.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as thionyl chloride or phosphorus pentachloride facilitate substitution reactions.
Major Products Formed:
Oxidation: Silicon 2,3-naphthalocyanine dioxides.
Reduction: Silicon 2,3-naphthalocyanine dihydrides.
Substitution: Various substituted silicon naphthalocyanines depending on the substituent introduced.
科学的研究の応用
Silicon 2,3-naphthalocyanine dihydroxide has a wide range of applications in scientific research:
Chemistry: Used as a photosensitizer in photochemical reactions and as a catalyst in organic synthesis.
Biology: Employed in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Medicine: Investigated for its potential in imaging and diagnostic applications, particularly in near-infrared fluorescence imaging.
作用機序
The mechanism of action of silicon 2,3-naphthalocyanine dihydroxide primarily involves its role as a photosensitizer. Upon absorption of light, the compound transitions to an excited state, which can transfer energy to molecular oxygen, generating singlet oxygen and other reactive oxygen species. These reactive species can induce cell damage and apoptosis, making the compound effective in photodynamic therapy. The molecular targets include cellular membranes, proteins, and nucleic acids, leading to oxidative stress and cell death .
類似化合物との比較
Silicon 2,3-naphthalocyanine dihydroxide is compared with other naphthalocyanine derivatives and phthalocyanines:
Silicon 2,3-naphthalocyanine dichloride: Similar structure but with chloride substituents instead of hydroxyl groups.
Silicon phthalocyanine dihydroxide: A phthalocyanine analogue with similar optical properties but different electronic characteristics.
Copper (II) 2,3-naphthalocyanine: Contains copper instead of silicon, affecting its redox properties and applications.
Uniqueness: Silicon 2,3-naphthalocyanine dihydroxide is unique due to its specific absorption in the near-infrared region, making it highly suitable for medical imaging and photodynamic therapy. Its hydroxyl groups also provide sites for further functionalization, enhancing its versatility in various applications .
特性
分子式 |
C48H26N8O2Si |
|---|---|
分子量 |
774.9 g/mol |
IUPAC名 |
54,54-dihydroxy-13,26,39,52,53,55,56,57-octaza-54-silatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene |
InChI |
InChI=1S/C48H26N8O2Si/c57-59(58)55-45-37-21-29-13-5-6-14-30(29)22-38(37)47(55)53-43-35-19-27-11-3-4-12-28(27)20-36(35)44(50-43)54-48-40-24-32-16-8-7-15-31(32)23-39(40)46(56(48)59)52-42-34-18-26-10-2-1-9-25(26)17-33(34)41(49-42)51-45/h1-24,57-58H |
InChIキー |
TWXYEPNVTJIKJY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C8N5[Si](N9C(=NC3=N4)C1=CC2=CC=CC=C2C=C1C9=NC1=NC(=N8)C2=CC3=CC=CC=C3C=C21)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Acetamido-3,5-dideoxynon-2-ulopyranonosyl-(2->3)hexopyranosyl-(1->3)-[6-deoxyhexopyranosyl-(1->4)]-2-acetamido-2-deoxyhexose](/img/structure/B12056912.png)
![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(5-isobutoxycarbonylamino)-(2-isopropoxy)benzylidene]ruthenium(II)](/img/structure/B12056920.png)
![N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]cyclohexanecarboxamide](/img/structure/B12056921.png)
![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl](15N)amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12056928.png)




![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12056959.png)



![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-thiazole](/img/structure/B12056987.png)

